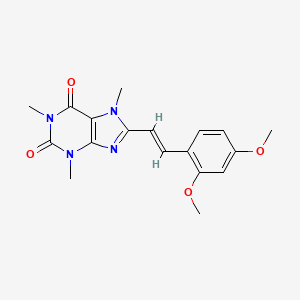

(E)-8-(2,4-Dimethoxystyryl)caffeine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

155271-21-9 |

|---|---|

Molecular Formula |

C18H20N4O4 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

8-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C18H20N4O4/c1-20-14(9-7-11-6-8-12(25-4)10-13(11)26-5)19-16-15(20)17(23)22(3)18(24)21(16)2/h6-10H,1-5H3/b9-7+ |

InChI Key |

MGVNZUBFVRQANR-VQHVLOKHSA-N |

Isomeric SMILES |

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=C(C=C(C=C3)OC)OC |

Canonical SMILES |

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=C(C=C(C=C3)OC)OC |

Origin of Product |

United States |

Computational and Theoretical Investigations of E 8 2,4 Dimethoxystyryl Caffeine

Quantum Chemical Methods for Molecular Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic behavior of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed calculation of molecular properties, offering a window into the intrinsic nature of (E)-8-(2,4-Dimethoxystyryl)caffeine.

Hartree-Fock (HF) Theory Applications

Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. gatech.edu This approach, while neglecting electron correlation, provides a valuable starting point for more complex calculations and offers a qualitative understanding of the electronic structure. gatech.eduornl.gov In the context of styrylcaffeine systems, HF theory is applied to determine the initial molecular geometry and electronic distribution. mdpi.com The method treats each electron as moving in the average field of all other electrons, which simplifies the complex electron-electron interactions. uni-muenchen.de The resulting one-electron wavefunctions, or orbitals, and their corresponding energies can be calculated, providing initial insights into the molecule's reactivity and stability. libretexts.orgpku.edu.cn

Density Functional Theory (DFT) Approaches (e.g., B3LYP)

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. chemrxiv.org Unlike HF theory, DFT methods account for electron correlation by using an electron density functional. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a particularly popular choice. nih.gov It combines a portion of the exact exchange from HF theory with exchange and correlation functionals from DFT. nih.gov This hybrid approach has demonstrated high accuracy for calculating thermochemical properties of organic molecules. nih.gov For caffeine (B1668208) and its analogs, DFT methods like B3LYP have been successfully used to optimize molecular structures, calculate HOMO-LUMO energy gaps (which indicate chemical reactivity), and predict vibrational spectra. nih.govnih.gov These calculations provide a more quantitative and detailed picture of the electronic properties of this compound compared to HF theory alone.

Basis Set Selection and Validation for Styrylcaffeine Systems

The accuracy of both HF and DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. For styrylcaffeine systems, the selection and validation of an appropriate basis set are crucial steps. A commonly used basis set for such organic molecules is 6-31G**, which has been classified as a suitable method for the molecular modeling of caffeine and its analogues. mdpi.com For more refined calculations, larger and more flexible basis sets like 6-311++G(d,p) are employed. nih.govnih.govresearchgate.net The validation of the chosen basis set often involves comparing the calculated properties, such as geometric parameters or spectroscopic data, with available experimental data or results from higher-level calculations to ensure the reliability of the computational model. mdpi.com

Molecular Modeling and Simulation Techniques

Beyond understanding the intrinsic electronic properties, computational methods are vital for exploring how this compound interacts with biological systems. Molecular modeling and simulation techniques offer powerful tools for predicting and analyzing these interactions.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. jyoungpharm.orgscirp.org This method is instrumental in understanding the potential biological activity of compounds like this compound, which are often designed as antagonists for specific receptors, such as adenosine (B11128) receptors. nih.gov The process involves generating a three-dimensional structure of the ligand and docking it into the binding site of the target protein. jyoungpharm.org The binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor are then calculated and analyzed. jyoungpharm.org For caffeine derivatives, docking studies have been used to investigate their interactions with targets like monoamine oxidase B (MAO-B) and adenosine A2A receptors, providing insights into their potential as dual-target drugs. jyoungpharm.org

Pharmacophore Modeling and Perception

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that are responsible for a molecule's biological activity. dovepress.comdergipark.org.tr This model represents the key features of a ligand that are necessary for molecular recognition by a biological target. dovepress.com For a series of active compounds, a pharmacophore model can be generated to understand the common structural requirements for activity. semanticscholar.org This model can then be used as a 3D query to screen large databases of chemical compounds for new molecules that fit the pharmacophore and are therefore likely to be active. semanticscholar.orgnih.gov In the context of this compound, pharmacophore models can be developed based on its structure and known active analogs to guide the design of new, potentially more potent, derivatives. researchgate.net These models can also be combined with molecular docking studies to refine the virtual screening process and improve the identification of promising new drug candidates. dovepress.com

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are a cornerstone of computational drug design, offering a dynamic view of how a ligand, such as this compound, interacts with its target receptor over time. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals changes in conformation, interaction energies, and the stability of the ligand-receptor complex.

For xanthine (B1682287) derivatives, a primary target is often the adenosine A2A receptor (A2AR). MD simulations are crucial for understanding the binding mode and affinity of compounds within this G protein-coupled receptor (GPCR). In a typical simulation, the docked pose of this compound within the A2AR binding pocket, obtained from molecular docking studies, serves as the starting point. The entire complex is then solvated in a water box with ions to mimic physiological conditions, and the system's evolution is simulated for tens to hundreds of nanoseconds.

Analysis of the MD trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand with respect to the protein's binding site is monitored. A stable RMSD indicates that the ligand remains securely bound in its initial predicted pose.

Key Interactions: The simulation shows which amino acid residues form stable hydrogen bonds, hydrophobic interactions, or π-π stacking with the ligand. For this compound, the dimethoxystyryl moiety and the xanthine core would be analyzed for their specific contributions to binding.

Conformational Changes: Both the ligand and the receptor can undergo conformational adjustments upon binding. MD simulations capture this induced fit, which is critical for a stable interaction.

Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the simulation snapshots to calculate the binding free energy, providing a quantitative estimate of binding affinity.

Studies on the closely related adenosine A2A receptor antagonist, Istradefylline (B1672650), which features a 3,4-dimethoxystyryl group, have demonstrated the power of MD simulations in confirming stable binding within the receptor and identifying key interactions that drive its antagonist activity. researchgate.net

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Force Field | Set of parameters to describe the potential energy of the system. | CHARMM36m, AMBER |

| Water Model | Model used to simulate water molecules. | TIP3P, TIP4P nih.gov |

| Ensemble | Statistical mechanics ensemble used for the simulation. | NPT (Isothermal-isobaric) |

| Temperature | System temperature. | 300 K / 310 K nih.govresearchgate.net |

| Pressure | System pressure. | 1 bar researchgate.net |

| Simulation Time | Total duration of the simulation. | 50 - 500 ns |

Prediction of Molecular Aggregation and Self-Assembly in Solution

The behavior of a drug molecule in solution is fundamental to its bioavailability and formulation. Like its parent compound caffeine, this compound possesses a planar aromatic xanthine core, which promotes self-aggregation in aqueous solutions, particularly as concentration approaches the solubility limit. nih.govnih.gov This phenomenon is primarily driven by the tendency to minimize unfavorable interactions between the hydrophobic faces of the molecule and the surrounding water.

Computational studies, again leveraging molecular dynamics, can predict and characterize this aggregation. Simulations are set up with multiple solute molecules in a water box to observe their interactions. Research on caffeine has shown that molecules tend to stack their flat faces against one another, resembling a stack of coins, to reduce the solvent-accessible surface area. nih.govresearchgate.netnih.gov This stacking is a dynamic equilibrium, with molecules constantly joining and leaving larger clusters. nih.gov For this compound, the bulky dimethoxystyryl group would influence the geometry of these stacks, potentially leading to staggered or more complex arrangements compared to caffeine alone.

The stability of molecular aggregates can be quantified by calculating the thermodynamic parameters of their formation. By running MD simulations at different temperatures, the change in Gibbs free energy (ΔG⁰), enthalpy (ΔH⁰), and entropy (ΔS⁰) for the aggregation process can be determined.

For caffeine, studies have found that the formation of aggregates is primarily driven by a favorable change in enthalpy. researchgate.net A linear relationship between the standard free energy change and temperature has been observed, allowing for the calculation of the equilibrium constant for aggregation. researchgate.net Similar computational analyses for this compound would be essential to understand the thermodynamic driving forces behind its self-assembly. This involves calculating key stability indicators such as second-order difference energy and dissociation energy for different cluster sizes. mdpi.com The relative stability of various cluster configurations (e.g., dimers, trimers, n-mers) can be compared to predict the most likely forms of aggregates in solution. mdpi.commdpi.com

The solvent is not a passive medium; it actively participates in shaping the conformation and interactions of solute molecules. Water molecules form complex, structured hydration shells around a solute. nih.gov MD simulations reveal that for planar molecules like xanthines, water structures itself differently around the polar carbonyl groups (which act as hydrogen bond acceptors) and the nonpolar aromatic faces. nih.gov

In Silico Approaches for Virtual Screening and Lead Optimization

Caffeine is a well-established lead compound in medicinal chemistry, particularly for the design of adenosine receptor antagonists. researchgate.netcaldic.com The process of modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties is known as lead optimization. This compound is a product of such an optimization process, where a styryl group has been added at the C8 position of the xanthine scaffold to enhance its interaction with the target receptor.

In silico approaches are indispensable for this process. Virtual screening allows for the rapid evaluation of large libraries of compounds to identify those most likely to bind to a target. mdpi.comnih.gov Once a hit is identified, fragment-based drug discovery (FBDD) strategies can be used, where small molecular fragments are grown, linked, or merged to create a more potent lead compound. frontiersin.org Computational tools guide these modifications by predicting how changes to the molecular structure will affect binding affinity and other properties. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net A QSAR model is a mathematical equation that correlates physicochemical properties of molecules, known as descriptors, with their activity (e.g., inhibitory constant Ki or IC50).

For a series of 8-styryl-caffeine analogues, a QSAR model would be developed as follows:

Data Collection: A set of analogues with experimentally measured biological activity against a specific target (the "training set") is compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors. researchgate.netjyoungpharm.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that best correlates a subset of these descriptors with the observed activity. researchgate.net

Model Validation: The model's robustness and predictive power are rigorously tested. mdpi.com Internal validation is often performed using cross-validation (e.g., leave-one-out), while external validation involves using the model to predict the activity of a separate "test set" of compounds that were not used to build the model. mdpi.com

A validated QSAR model for this class of compounds would allow researchers to predict the activity of new, unsynthesized derivatives like this compound and to prioritize the most promising candidates for synthesis.

| Descriptor Type | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. |

| Steric | Molecular Weight | Size and mass of the molecule. |

| Hydrophobic | LogP | Partition coefficient between octanol (B41247) and water; a measure of lipophilicity. |

| Topological | Wiener Index | Describes molecular branching and connectivity. |

| Quantum Chemical | HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. |

Key statistical parameters include:

Correlation Coefficient (r²): Measures the goodness of fit for the training set. A value closer to 1.0 indicates a better fit. researchgate.net

Cross-validated Correlation Coefficient (q² or r²(CV)): An indicator of the model's internal predictive ability. A q² > 0.5 is generally considered acceptable. researchgate.netmdpi.com

Predictive Correlation Coefficient (r²_pred): Measures the model's ability to predict the activity of an external test set. This is a crucial measure of the model's real-world predictive power. researchgate.netmdpi.com

Fischer's Test (F-statistic): Assesses the statistical significance of the regression model, indicating whether the correlation is statistically significant. researchgate.net

Root Mean Square Error (RMSE): Represents the standard deviation of the prediction errors, indicating the accuracy of the predictions.

By employing these statistical tools, computational chemists can validate their models and provide reliable guidance for the optimization of lead compounds like this compound, ultimately accelerating the drug discovery process. mdpi.comjyoungpharm.org

Structure Activity Relationship Sar and Mechanistic Studies of E 8 2,4 Dimethoxystyryl Caffeine

Influence of Styryl Moiety Substitutions on Biological Activity

The styryl moiety at the 8-position of the xanthine (B1682287) core is a key determinant of the biological activity of (E)-8-(2,4-Dimethoxystyryl)caffeine and its analogs. Modifications to this part of the molecule, including the position of substituents on the phenyl ring and the stereochemistry of the vinyl bridge, have profound effects on the compound's ability to interact with its biological targets. ingentaconnect.com

The placement of dimethoxy groups on the styryl phenyl ring significantly impacts the affinity and selectivity of these compounds for their biological targets. Research on a series of 8-styrylxanthines has shown that the substitution pattern on the phenyl ring is a critical factor for adenosine (B11128) A₂A receptor antagonism. nih.gov For instance, derivatives with 3,4-dimethoxy and 3,4,5-trimethoxy substitutions have been reported to act as selective A₂-antagonists. nih.gov

In a broader context of 8-styrylxanthines, substitutions at the 3- and 3,5-positions of the phenyl ring were found to be favorable for A₂ selectivity. nih.gov For example, 1,3-dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine was identified as a potent and highly A₂-selective adenosine antagonist. nih.gov This suggests that the electronic and steric properties conferred by the methoxy (B1213986) groups, and their specific locations on the phenyl ring, are crucial for optimal interaction with the receptor's binding pocket.

The table below summarizes the A₂A receptor affinity for various substitution patterns on the styryl phenyl ring of 8-styrylxanthine derivatives.

| Compound/Substituent | A₂A Receptor Affinity (Ki, nM) |

| 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine (B12060097) | 54 |

| 1,3-Dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine | 24 |

| (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-7-methylxanthine (KF17837) | High affinity |

| 8-(3,4-Dimethoxystyryl)caffeine | - |

Data sourced from multiple studies. nih.govcaldic.com

The stereochemistry of the double bond in the styryl group is a critical factor for the biological activity of 8-styrylxanthines. The (E)-isomer of these compounds consistently demonstrates higher affinity and selectivity for the A₂A adenosine receptor compared to the (Z)-isomer. ingentaconnect.com This is attributed to the specific conformational arrangement of the (E)-isomer, which is believed to fit more favorably into the binding site of the A₂A receptor. ingentaconnect.com

The photosensitivity of 8-styrylxanthines, which can lead to isomerization from the more active (E)-form to the less active (Z)-form upon exposure to light, highlights the importance of this stereochemical feature. ingentaconnect.com This difference in potency between the isomers underscores the precise molecular recognition required for ligand-receptor interaction.

Adenosine Receptor Antagonism and Analogous Interactions

This compound and related compounds are primarily recognized for their ability to act as antagonists at adenosine receptors. ontosight.ai Adenosine receptors, particularly the A₁ and A₂A subtypes, are key targets for xanthine derivatives like caffeine (B1668208). caldic.comnih.gov The antagonism of these receptors is responsible for many of the physiological effects of these compounds. ontosight.ainih.gov

A significant body of research has focused on developing 8-styrylxanthine derivatives with high selectivity for the A₂A adenosine receptor subtype. nih.govjneurosci.org This selectivity is desirable for targeting specific physiological processes and for developing therapeutic agents with fewer side effects. unife.it The substitution pattern on the 8-styryl group is a key determinant of this selectivity. ingentaconnect.comnih.gov

Studies have shown that compounds like (E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methylxanthine (also known as KW-6002 or istradefylline) are potent and selective A₂A receptor antagonists. nih.govjneurosci.orgresearchgate.net The neuroprotective effects of caffeine and other A₂A antagonists in models of Parkinson's disease are believed to be mediated through the blockade of these receptors. jneurosci.orgresearchgate.net The high expression of A₂A receptors in the striatum, a brain region affected in Parkinson's disease, makes them a particularly relevant target. jneurosci.orgunife.it

The following table presents the A₂A receptor subtype specificity of selected 8-styrylxanthine derivatives.

| Compound | A₂A Receptor Selectivity (A₁/A₂A Ki ratio) |

| 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine | 520-fold |

| 1,3-Dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine | 110-fold |

| (E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methylxanthine (KW-6002) | High |

Data sourced from multiple studies. nih.govresearchgate.net

Radioligand binding assays have been instrumental in determining the affinity of this compound and its analogs for adenosine receptors. nih.gov These studies typically involve competing the unlabeled compound with a radiolabeled ligand that has a known high affinity for the receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and from this, the inhibition constant (Ki) can be calculated.

For instance, in studies of 8-styrylxanthine derivatives, the affinity for rat brain A₁ and A₂ receptors was assessed using radioligand binding experiments. nih.gov These studies have revealed that modifications to the xanthine core and the 8-styryl substituent can dramatically alter binding affinities. For example, 7-methyl analogs were found to be approximately one order of magnitude more selective for A₂ versus A₁ receptors. nih.gov

The table below provides a summary of the binding affinities (Ki values) of various 8-styrylxanthine derivatives for adenosine A₁ and A₂A receptors.

| Compound | A₁ Receptor Ki (nM) | A₂A Receptor Ki (nM) |

| 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine | 28,080 | 54 |

| 1,3-Dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine | 2,640 | 24 |

| (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-7-methylxanthine (KF17837) | - | High affinity |

Data sourced from multiple studies. nih.govcaldic.com

Monoamine Oxidase B (MAO-B) Inhibition Mechanisms

In addition to their activity at adenosine receptors, certain (E)-8-styrylcaffeine derivatives have been identified as potent and reversible inhibitors of monoamine oxidase B (MAO-B). researchgate.netnih.gov MAO-B is an enzyme responsible for the degradation of neurotransmitters like dopamine (B1211576). jyoungpharm.org Inhibition of MAO-B can lead to increased levels of dopamine in the brain, which is a therapeutic strategy for Parkinson's disease. researchgate.netjyoungpharm.org

The mechanism of MAO-B inhibition by these compounds is believed to involve the styryl side chain traversing both the entrance and substrate cavities of the enzyme's active site. nih.gov This dual-site binding is thought to contribute to their high potency. nih.gov Molecular docking studies have further elucidated the binding mode, suggesting that the caffeinyl moiety and the styryl group interact with key residues within the hydrophobic inhibitor binding cavity of human MAO-B. jyoungpharm.org

Quantitative structure-activity relationship (QSAR) studies on related 8-benzyloxycaffeine (B3062997) analogs have indicated that the MAO-B inhibition potency is influenced by the lipophilicity and electronic properties of the substituents on the phenyl ring. nih.gov Specifically, electron-withdrawing substituents with high lipophilicity at the C-3 position of the benzyloxy ring were found to enhance inhibition potency. nih.gov While this study was not on styryl derivatives, it provides insights into the types of interactions that may also be important for the MAO-B inhibitory activity of this compound analogs.

The following table shows the MAO-B inhibitory potency of selected (E)-8-styrylcaffeine analogs.

| Compound | MAO-B Inhibition (Ki, nM) |

| (E)-8-(3-Chlorostyryl)caffeine (CSC) | 128 |

| (E)-8-(3,4-Dichlorostyryl)caffeine | 36 |

| (E)-8-(3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthine (KW-6002) | 21,000 |

Data sourced from multiple studies. researchgate.netnih.gov

Competitive Inhibition Profiles

Research has consistently shown that (E)-8-styrylcaffeines, including the 2,4-dimethoxy variant, act as competitive inhibitors of monoamine oxidase B (MAO-B). nih.gov This mode of inhibition signifies that the compound reversibly binds to the active site of the enzyme, the same site where the natural substrate binds. The potency of this inhibition can be quantified by the enzyme-inhibitor dissociation constant (Kᵢ value). For instance, a related compound, (E)-8-(3-chlorostyryl)caffeine (CSC), exhibits a Kᵢ value of 128 nM. nih.gov Further modifications, such as the synthesis of (E)-8-(3,4-dichlorostyryl)caffeine, have led to even more potent inhibitors with a Kᵢ value of 36 nM. nih.gov This competitive and reversible nature is a desirable trait in drug design, as it can minimize off-target effects and allow for a more controlled therapeutic intervention. The inhibitory action of these caffeine analogues is significant as MAO-B is a key enzyme in the metabolism of neurotransmitters like dopamine. jyoungpharm.org

Stereoelectronic Properties Governing MAO-B Binding

The interaction between this compound and MAO-B is governed by specific stereoelectronic properties. The planarity of the xanthine ring and the styryl side chain is a crucial feature. researchgate.net This planarity facilitates effective stacking interactions within the active site of the enzyme. The active site of MAO-B is characterized by a bipartite cavity, an entrance cavity and a substrate cavity, which are largely hydrophobic. mdpi.comnih.gov The extended π-conjugation of the styryl group allows the molecule to traverse and interact with both of these cavities simultaneously. nih.govnih.gov This dual-cavity binding is believed to be a key determinant of the high affinity and selectivity of these compounds for MAO-B over its isoform, MAO-A. nih.gov The hydrophobic nature of the major part of the internal binding cavity of human MAO-B accommodates the tight binding of nonpolar inhibitors. jyoungpharm.org

Role of Substituent Electronic and Steric Parameters (e.g., Van der Waals Volume, Lipophilicity) in MAO-B Inhibition

The electronic and steric properties of the substituents on the styryl ring play a critical role in modulating the MAO-B inhibitory potency.

Lipophilicity: A quantitative structure-activity relationship (QSAR) study on a series of 8-benzyloxycaffeine analogues, which share structural similarities with styrylcaffeines, revealed a dependence of MAO-B inhibition on the Hansch lipophilicity (π) constant. nih.gov Generally, increased lipophilicity of the substituents enhances inhibitory potency. nih.gov This is consistent with the hydrophobic nature of the MAO-B active site. jyoungpharm.org

Electronic Effects: The same QSAR study also highlighted the importance of the Hammett electronic (sigma) constants. nih.gov Electron-withdrawing substituents on the styryl ring were found to enhance the inhibition of MAO-B. nih.gov

Steric Parameters: For a series of (E)-2-styryl-1-methylbenzimidazole analogues, which are structurally related to styrylcaffeines, the potency of MAO-B inhibition was found to depend on the Taft steric parameter (Eₛ). nih.gov Substituents with a larger degree of steric hindrance appeared to enhance the inhibitory potency, suggesting that the shape and size of the molecule are critical for optimal fitting within the enzyme's active site. nih.gov

| Compound | Substituent at C-8 | MAO-B Kᵢ (nM) |

| (E)-8-(3-chlorostyryl)caffeine (CSC) | 3-Chlorostyryl | 128 nih.gov |

| (E)-8-(3,4-dichlorostyryl)caffeine | 3,4-Dichlorostyryl | 36 nih.gov |

| (E)-8-(3-Nitrostyryl)caffeine | 3-Nitrostyryl | 160 jyoungpharm.org |

| (E)-8-(3-Fluorostyryl)caffeine | 3-Fluorostyryl | 400 jyoungpharm.org |

Table 1: MAO-B Inhibition Constants for various (E)-8-styrylcaffeine analogues.

Cell Cycle Checkpoint Modulation

Beyond its effects on MAO-B, this compound and related analogues also exhibit significant activity in modulating cell cycle checkpoints, particularly in the context of DNA damage.

G2 Checkpoint Inhibition in DNA Damage Response

Caffeine and its analogues are known inhibitors of the G2 checkpoint, a critical control point in the cell cycle that prevents cells with damaged DNA from entering mitosis. nih.gov This inhibition can sensitize cancer cells, especially those with a defective p53 tumor suppressor protein, to the effects of DNA-damaging agents like ionizing radiation. nih.gov The mechanism of this inhibition involves targeting key kinases in the DNA damage response pathway. Specifically, caffeine has been shown to inhibit the ataxia-telangiectasia-mutated (ATM) kinase. nih.govresearchgate.net By inhibiting ATM, caffeine prevents the downstream phosphorylation and activation of checkpoint kinases like Chk2, which are necessary for arresting the cell cycle at the G2/M phase. nih.gov

Distinct Structure-Activity Profile Compared to Other Caffeine Activities

The structure-activity relationship for G2 checkpoint inhibition by caffeine analogues is distinct from that of other known pharmacological activities of caffeine, such as adenosine receptor antagonism. nih.gov Studies on a range of caffeine analogues have shown that modifications at different positions of the caffeine scaffold have varied effects on G2 checkpoint inhibition. For instance, replacement of the methyl group at position 3 or 7 leads to a loss of activity, while substitution at the 1-position with ethyl or propyl groups can slightly increase activity. nih.gov Importantly, 8-substituted caffeines, including styryl derivatives, retain this checkpoint inhibitory activity. nih.gov This distinct SAR profile underscores that the structural requirements for G2 checkpoint inhibition are different from those for other targets of caffeine.

| Caffeine Analogue | Modification | G2 Checkpoint Inhibition Activity |

| Caffeine | - | Active nih.gov |

| 3-position substituted | Replacement of methyl group | Loss of activity nih.gov |

| 7-position substituted | Replacement of methyl group | Loss of activity nih.gov |

| 1-position substituted | Replacement with ethyl or propyl | Slightly increased activity nih.gov |

| 8-substituted caffeines | Various substituents | Retained activity nih.gov |

Table 2: Structure-Activity Relationship for G2 Checkpoint Inhibition by Caffeine Analogues.

Enzyme Inhibition Beyond Primary Targets

While the primary focus has been on MAO-B and cell cycle checkpoint kinases, the broader enzymatic inhibition profile of this compound and its analogues is an area of ongoing research. The ability of these compounds to interact with multiple targets suggests a potential for polypharmacology, where a single molecule can modulate several biological pathways. For example, many 8-styrylxanthines are also known to be antagonists of adenosine A₂A receptors. nih.govresearchgate.net This dual activity as both an A₂A antagonist and a MAO-B inhibitor is of particular interest for the development of therapies for neurodegenerative diseases like Parkinson's disease. researchgate.netebi.ac.uk

Cholinesterase Inhibition (Acetylcholinesterase)

The role of cholinesterase inhibitors in managing the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine (B1216132) is well-established. conicet.gov.aracs.org While caffeine itself has been shown to be a non-competitive inhibitor of acetylcholinesterase (AChE), the inhibitory potential of its derivatives can be significantly influenced by substitutions on the xanthine core. nih.gov Research into a series of caffeine-pyrrolidine hybrids has demonstrated that modifications to the caffeine structure can yield potent AChE inhibitors. conicet.gov.ar However, specific inhibitory data (such as IC₅₀ values) for this compound against acetylcholinesterase is not extensively detailed in the currently available scientific literature.

β-Site Amyloid Precursor Protein Cleaving Enzyme-1 (BACE-1) Inhibition

BACE-1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. nih.gov Consequently, the inhibition of BACE-1 is a primary therapeutic strategy. nih.gov Studies on caffeine have indicated that it may reduce Aβ levels by suppressing BACE1 expression. nih.gov While computational studies have explored the BACE-1 inhibitory potential of various compounds, specific experimental data on the direct inhibitory activity of this compound against BACE-1 remains to be fully elucidated in published research. nih.gov

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme in managing DNA topology and is a validated target for anticancer drugs. nih.govsioc-journal.cntocris.com Inhibitors of this enzyme can induce DNA damage and trigger apoptosis in cancer cells. sioc-journal.cntocris.com While certain caffeine derivatives and other structurally related molecules have been investigated for their topoisomerase II inhibitory activity, there is a lack of specific studies focusing on the interaction between this compound and topoisomerase II. nih.govresearchgate.net Therefore, its potential as a topoisomerase II inhibitor is not yet established.

Pharmacophore Feature Analysis and Elucidation

Pharmacophore modeling is a critical tool in drug discovery for identifying the essential three-dimensional arrangement of functional groups required for biological activity. For caffeine derivatives, particularly those acting as adenosine receptor antagonists or enzyme inhibitors, the xanthine core and the nature and position of its substituents are key determinants of their pharmacophoric features. nih.govresearchgate.net Analysis of related compounds, such as (E)-8-(3-chlorostyryl)caffeine, has provided insights into the pharmacophore elements associated with monoamine oxidase B (MAO-B) inhibition, highlighting the planarity of the xanthine ring and the styryl side chain. researchgate.net However, a detailed pharmacophore analysis specifically for this compound concerning its interactions with cholinesterase, BACE-1, or topoisomerase II has not been reported in the reviewed literature. Such studies would be invaluable for understanding its structure-activity relationships and for the rational design of more potent and selective analogs.

Photochemical Properties and Reactions of E 8 2,4 Dimethoxystyryl Caffeine

Photoisomerization of the Styryl Moiety

The styryl group of (E)-8-(2,4-dimethoxystyryl)caffeine is photosensitive and can undergo isomerization from the (E)-configuration to the (Z)-configuration. unife.it This transformation represents a significant alteration in the molecule's three-dimensional structure.

(E)-to-(Z) Isomerization Pathways

Upon irradiation with light, the (E)-isomer of 8-styrylxanthine derivatives can be converted to the corresponding (Z)-isomer. unife.it This process involves the absorption of a photon, which excites the molecule to a higher energy state where rotation around the carbon-carbon double bond of the styryl group becomes possible. Relaxation back to the ground state can then lead to the formation of the thermodynamically less stable (Z)-isomer. Studies on similar 8-styrylxanthine compounds have shown that the (Z)-isomers often exhibit significantly lower affinity for biological targets like the A2A adenosine (B11128) receptor. unife.it

Factors Influencing Photoisomerization Efficiency (e.g., Solvent, Wavelength)

The efficiency of (E)-to-(Z) photoisomerization can be influenced by environmental factors. For instance, the choice of solvent can impact the photochemical reactivity of related styryl compounds. nih.gov The wavelength of the incident light is also a critical factor, as the molecule will only undergo photoisomerization if it absorbs light of an appropriate energy to induce the electronic transition. While specific data on the solvent and wavelength effects for this compound is not detailed in the provided results, the general principles of photochemistry suggest these factors would play a significant role.

Photodimerization and Cycloaddition Reactions

In addition to photoisomerization, this compound can undergo photodimerization, particularly in the solid state. unife.it This process involves the reaction of two molecules to form a larger dimer.

[2+2] Cycloaddition Pathways

The photodimerization of styryl compounds often proceeds via a [2+2] cycloaddition reaction. unife.it This type of reaction involves the two carbon-carbon double bonds of the styryl moieties of two separate molecules reacting to form a four-membered cyclobutane (B1203170) ring. This dimerization is catalyzed by exposure to daylight or UV light and results in products with reduced affinity for the A2A adenosine receptor compared to the parent monomer. unife.it The [2+2] cycloaddition is a common photochemical reaction for alkenes and can be influenced by the arrangement of the molecules in the crystal lattice.

Influence of Supramolecular Environment on Photoreactivity

The supramolecular environment, such as the crystal packing in the solid state, can significantly influence the photoreactivity of molecules. The arrangement of molecules in a crystal can pre-organize the reactants for a specific reaction pathway, such as a [2+2] cycloaddition. For related styryl compounds, solid-state photoreactivity leading to dimerization has been observed. unife.it This suggests that the crystal structure of this compound would likely dictate the stereochemistry and yield of its photodimerization products.

Excited State Dynamics and Spectroscopy

The photochemical reactions of this compound are governed by the behavior of its electronically excited states. Upon absorption of light, the molecule is promoted to an excited state, from which it can either undergo a chemical reaction (like isomerization or dimerization) or relax back to the ground state through non-reactive pathways.

UV-Vis Absorption and Emission Characteristics

The absorption of ultraviolet and visible light is the initial step in any photochemical process. For styryl-caffeine derivatives, the electronic absorption spectrum is characterized by two main bands. researchgate.net The parent compound, caffeine (B1668208), exhibits absorption maxima around 205-273 nm. researchgate.netnih.govresearchgate.net The introduction of a styryl group at the 8-position significantly alters the electronic properties.

While specific spectral data for this compound is not detailed in the provided research, analogous compounds such as (E)-dehydrozingerone and its O-methylated derivative, which also possess a substituted styryl group, show intense absorption in the 260–360 nm range. mdpi.com For these types of molecules, the (E)-isomer typically has a higher molar extinction coefficient at its absorption maximum (λmax) compared to the (Z)-isomer. mdpi.com Upon isomerization to the (Z) form, a broadening of the absorption band and a slight shift in the λmax are often observed. mdpi.com Studies on similar photoswitchable stilbene (B7821643) derivatives show that binding to a protein can induce a small shift (e.g., ~6 nm) in the trans absorption peak. nih.gov

Fluorescence emission provides another avenue for understanding the photophysical properties. Some stilbene derivatives are known to exhibit fluorescence, which can be influenced by the isomerization process and the solvent environment. nih.gov For instance, certain photoswitches based on a stilbene core show red-shifted steady-state fluorescence spectra, indicating the presence of another radiating species beyond the initial excited state. nih.gov

Ultrafast Transient Absorption Spectroscopy Studies

Ultrafast transient absorption (TA) spectroscopy is a powerful technique used to monitor the rapid processes that occur immediately after a molecule absorbs light, such as excited state absorption, isomerization, and energy transfer. edinst.com This pump-probe method allows researchers to track the evolution of excited states on timescales from femtoseconds to seconds. edinst.com

For photoswitchable molecules like 8-styrylcaffeine derivatives, TA spectroscopy can reveal the kinetics of photoisomerization. researchgate.net In studies of stilbene-based photoswitches designed for the adenosine A₂A receptor, TA spectroscopy revealed the formation of an additional state in aqueous solution at around 10 picoseconds, which was not observed in a less polar solvent like acetonitrile. nih.gov This new state is suggested to be a conformationally relaxed intramolecular charge transfer (CRICT) state, a phenomenon known for push-pull stilbenes. nih.gov

The transient absorption spectrum typically shows a negative signal, known as ground state bleach (GSB), where the ground state absorption is depleted by the pump pulse, and positive signals corresponding to excited-state absorption (ESA) or product absorption. nih.govresearchgate.net The decay of the GSB and the rise and decay of the ESA provide detailed information about the lifetimes of various excited states and the timescale of the isomerization process. researchgate.net

Photophysical Mechanisms and Energy Transfer Processes

Upon absorption of a photon, this compound is promoted to an excited singlet state. From this state, several relaxation pathways are possible. The key photophysical mechanism for this class of compounds is the E-to-Z isomerization around the central carbon-carbon double bond of the styryl group. nih.govnih.gov

Research on related stilbene-based photoswitches suggests a branching of the excited state population. nih.gov One portion of the excited molecules undergoes the rotational motion required for isomerization to the (Z) form. nih.gov Concurrently, another portion may relax into a CRICT state, which is stabilized in polar solvents and can decay via fluorescence. nih.gov The efficiency of the E-to-Z isomerization can be influenced by factors such as the solvent and the specific substitution pattern on the styryl ring. mdpi.com

Intramolecular energy transfer is another potential process, particularly in complex bichromophoric systems. instras.com However, for a molecule like this compound, the dominant photophysical event following excitation into its main absorption band is the isomerization of the styryl moiety. The caffeine portion of the molecule primarily serves as a scaffold that can be tailored to interact with specific biological targets. biointerfaceresearch.comresearchgate.net

Potential for Photo-Controlled Biological Activity Modulation

The structural similarity of 8-styrylcaffeine derivatives to potent antagonists of the adenosine A₂A receptor has driven significant interest in their use in photopharmacology. nih.govbiointerfaceresearch.comnih.gov The adenosine A₂A receptor is a G protein-coupled receptor (GPCR) involved in various neurological processes and is a target for treating conditions like Parkinson's disease. biointerfaceresearch.comresearchgate.net

The core principle of their potential application is that the two isomers, (E) and (Z), possess different shapes and, consequently, different binding affinities for the receptor. nih.gov Light can be used to switch the molecule from a high-affinity (active) state to a low-affinity (inactive) state, or vice versa, enabling precise spatial and temporal control over the receptor's function. nih.gov This approach has been demonstrated with photoswitchable ligands for various GPCRs. researchgate.net

Derivatives of istradefylline (B1672650), an A₂A receptor antagonist with an 8-styryl-like structure, have been specifically designed as photoswitches. nih.gov By modifying the substitution pattern on the styryl ring, researchers aim to optimize properties like solubility and photoisomerization efficiency. nih.gov The light-induced isomerization of these compounds allows for the controlled dissociation of the ligand from the receptor, a process that can be followed using techniques like time-resolved serial crystallography. nih.gov Therefore, this compound represents a promising candidate for the development of photopharmacological tools to study and control adenosine receptor signaling in living cells. researchgate.net

Future academic research on this compound is poised to expand into several innovative and interconnected areas. Scientists are expected to explore more efficient ways to create this compound and similar molecules, use advanced computer models to predict their behavior, and design new versions that can interact with multiple biological targets simultaneously. Furthermore, investigations into how this molecule interacts with light could open up new applications in biology, while deeper studies aim to uncover the full range of its effects within the body. These future directions promise to unlock the full potential of this specific chemical compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-8-(2,4-Dimethoxystyryl)caffeine, and what methodological considerations ensure stereochemical purity?

- The compound can be synthesized via palladium-catalyzed C–H functionalization or styryl group introduction at the caffeine C8 position. Key steps include:

- Use of palladium catalysts (e.g., Pd(OAc)₂) for alkoxycarbonylation to introduce substituents .

- Recrystallization from ethanol or methanol to isolate the (E)-isomer, monitored by HPLC for stereochemical purity (>95%) .

- Characterization via melting point analysis and comparative TLC against known standards .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- FTIR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, aromatic C–H bends) .

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, styryl vinyl protons at δ 6.5–7.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ = 415.1752) .

Q. What in vitro models are suitable for preliminary biological activity screening of this compound?

- Isolated rat liver microsomes : Assess metabolic stability via CYP1A2-mediated degradation, with LC-MS quantification of parent compound and metabolites .

- Cell-based assays : Use HepG2 or primary hepatocytes to evaluate cytotoxicity (MTT assay) and pro-oxidant effects (ROS detection via DCFH-DA) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in silico hepatotoxicity predictions and in vitro experimental data for this compound?

- Methodological reconciliation :

- Perform in silico simulations using ADMET predictors (e.g., SwissADME) to identify conflicting parameters (e.g., CYP1A2 substrate specificity vs. low LogP values) .

- Validate with transgenic CYP1A2 knockout models to isolate metabolic pathways contributing to discrepancies .

- Apply multi-omics profiling (transcriptomics/metabolomics) to detect subcellular oxidative stress not captured in standard assays .

Q. What strategies optimize the structure-activity relationship (SAR) for enhancing A₂A adenosine receptor antagonism in caffeine derivatives?

- Systematic SAR workflow :

- Synthesize analogs with varying substituents (e.g., halogenation at the styryl group) and test binding affinity via radioligand displacement assays (³H-ZM241385) .

- Use molecular docking (AutoDock Vina) to correlate steric/electronic properties with receptor interaction energy .

- Prioritize derivatives with >50% inhibition at 10 μM for in vivo Parkinson’s disease models .

Q. How can reaction conditions be optimized to improve yield in palladium-catalyzed synthesis of this compound?

- Design of Experiments (DoE) approach :

- Vary catalyst loading (5–10 mol%), temperature (80–120°C), and solvent polarity (DMF vs. toluene) to identify optimal conditions .

- Monitor reaction progress via in situ FTIR to detect intermediate formation and minimize side products .

- Use microwave-assisted synthesis to reduce reaction time (from 24h to 2h) while maintaining >90% yield .

Q. What methodologies validate the pro-oxidant effects of this compound at subcellular levels?

- Advanced oxidative stress assays :

- Electron paramagnetic resonance (EPR) : Directly measure free radical generation (e.g., hydroxyl radicals) in liver microsomes .

- Glutathione depletion assays : Quantify reduced glutathione (GSH) via Ellman’s reagent to assess antioxidant capacity .

- Mitochondrial membrane potential assays : Use JC-1 dye in hepatocytes to link pro-oxidant activity to mitochondrial dysfunction .

Methodological Best Practices

- Data reporting : Use scientific notation for concentrations (e.g., 2.4 × 10⁻⁴ M instead of 0.00024 M) and bold identifiers (e.g., (1) ) for repeated compound names .

- Ethical compliance : Adhere to OECD guidelines for in vitro toxicology studies, including three independent replicates and blinded data analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.